
(2r,3s,4s)-2-(Hydroxymethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,3s,4s)-2-(Hydroxymethyl)pyrrolidine-3,4-diol is a natural product found in Arachniodes standishii with data available.
Wissenschaftliche Forschungsanwendungen
Glycosidase Inhibition
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol derivatives exhibit significant inhibitory activities toward various glycosidases. These compounds demonstrate selectivity and potency in inhibiting glycosidases such as alpha-mannosidase from jack bean and almond, showing potential for therapeutic applications in conditions where glycosidase activity is a factor (Popowycz et al., 2004), (Popowycz et al., 2003).
Anticancer Activity
These derivatives also exhibit anticancer activity, particularly against pancreatic cancer cell lines. Their specific but moderate activity as alpha-mannosidase inhibitors may contribute to their antiproliferative effects in these cancer cells, suggesting a potential role in cancer treatment strategies (Steimer et al., 2014), (Bello et al., 2010).
Potential for Treating Human Glioblastoma and Melanoma
Functionalized pyrrolidine-3,4-diol derivatives have shown promise in inhibiting the growth of human tumor cells, such as glioblastoma and melanoma. Derivatization of these compounds to improve bioavailability enhances their efficacy against these cancer types, indicating a potential therapeutic application in oncology (Fiaux et al., 2005).
Synthesis from Other Compounds
The compound can be synthesized from various precursors, demonstrating the flexibility and potential for diverse applications in medicinal chemistry. For example, it has been synthesized from N-protected (2S)-3,4-dehydroproline methyl esters, showcasing its versatility in synthetic pathways (Goli et al., 1994).
Impact on Magnetic and Optical Properties
In the field of material science, derivatives of this compound have been used in lanthanide clusters, exhibiting unique magnetic and optical properties. This suggests potential applications in materials research, particularly in developing new materials with specific physical characteristics (Alexandropoulos et al., 2011).
Eigenschaften
Produktname |
(2r,3s,4s)-2-(Hydroxymethyl)pyrrolidine-3,4-diol |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5+/m1/s1 |
InChI-Schlüssel |
OQEBIHBLFRADNM-WISUUJSJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H](N1)CO)O)O |
SMILES |
C1C(C(C(N1)CO)O)O |
Kanonische SMILES |
C1C(C(C(N1)CO)O)O |
Synonyme |
1,4-dideoxy-1,4-imino-D-xylitol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



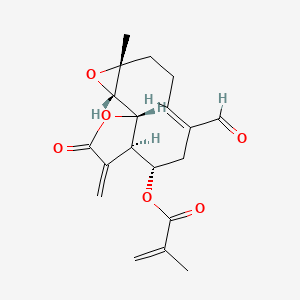
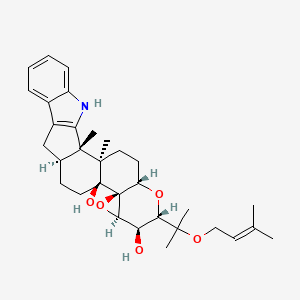

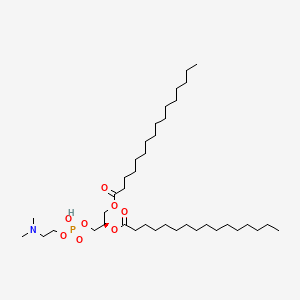
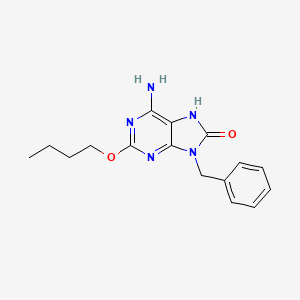
![(6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243231.png)
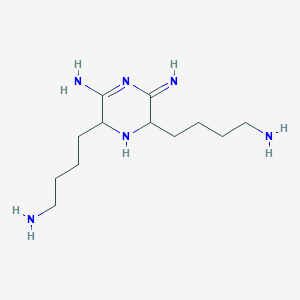
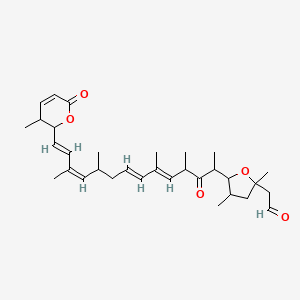
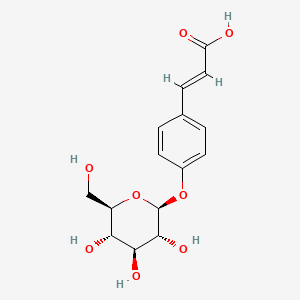
![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)
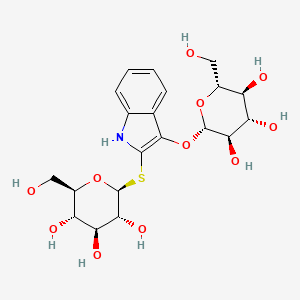
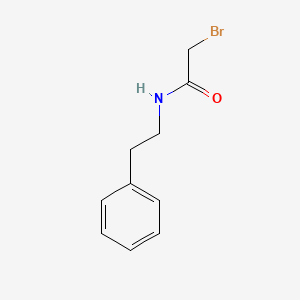
![8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1243244.png)
